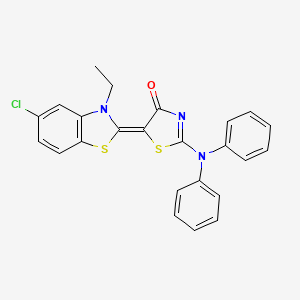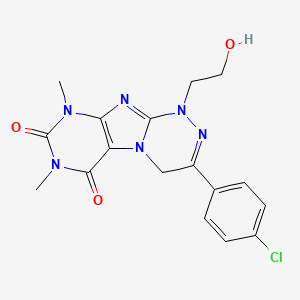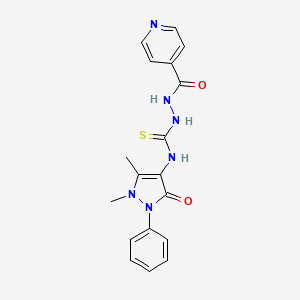![molecular formula C18H19N7OS3 B11515399 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B11515399.png)
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes thiadiazole and triazinoindole moieties
Preparation Methods
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide involves multiple steps. The synthetic route typically starts with the preparation of the thiadiazole and triazinoindole intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Properties
Molecular Formula |
C18H19N7OS3 |
|---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(5-propan-2-yl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H19N7OS3/c1-4-27-18-24-23-17(29-18)19-13(26)9-28-16-20-15-14(21-22-16)11-7-5-6-8-12(11)25(15)10(2)3/h5-8,10H,4,9H2,1-3H3,(H,19,23,26) |
InChI Key |
LCISVALKNBUXQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3C(C)C)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-dimorpholino-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B11515317.png)

![ethyl 3'-(3-chlorophenyl)-3,3-bis(4-methylphenyl)-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11515324.png)


![1-{4-[Chloro(difluoro)methoxy]phenyl}-3-{[2-(4-methoxyphenyl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B11515350.png)
![2,2'-sulfanediylbis[N-(4-amino-1,2,5-oxadiazol-3-yl)acetamide]](/img/structure/B11515358.png)
![(2E)-3-(1-methyl-1H-pyrrol-2-yl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B11515362.png)
![4-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl][2-(4-sulfamoylphenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B11515366.png)

![N'-[(E)-{5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]octanehydrazide](/img/structure/B11515387.png)
![5-chloro-1-[(2,5-dimethylphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B11515388.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B11515389.png)
![5-cyano-N-(2-methoxyphenyl)-2-methyl-6-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11515391.png)
